

# A Technical Guide to the Aminophenoxy Functional Group: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 3-(4-Aminophenoxy)propanenitrile

CAS No.: 90868-17-0

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## Abstract

The aminophenoxy functional group, a scaffold integrating an amine and a phenoxy ether, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic and structural characteristics—a blend of electron-donating and -withdrawing properties, conformational flexibility, and specific hydrogen bonding capabilities—make it a privileged pharmacophore and a versatile building block. This guide provides an in-depth analysis of the aminophenoxy moiety, covering its fundamental physicochemical properties, established synthetic methodologies, and critical roles in drug design, particularly in kinase inhibitors and beta-blockers. We further explore its utility in coordination chemistry and the development of high-performance polymers. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and materials science, offering both theoretical grounding and practical, field-proven insights.

## Core Physicochemical Characteristics

The aminophenoxy group's utility stems from a nuanced interplay of electronic and steric factors. Structurally, it consists of an amino group (-NH<sub>2</sub>, -NHR, or -NR<sub>2</sub>) and a phenoxy group (-O-Ar) attached to the same aromatic ring. This arrangement creates a unique electronic environment that dictates its reactivity and intermolecular interactions.

## Electronic Effects: A Duality of Influence

The group's electronic nature is a combination of the inductive and resonance (mesomeric) effects of its two key components.<sup>[1][2][3]</sup>

- **Inductive Effect (-I):** The oxygen and nitrogen atoms are highly electronegative compared to the carbon atoms of the benzene ring. This causes them to withdraw electron density through the sigma ( $\sigma$ ) bonds, a deactivating influence known as a negative inductive effect (-I).<sup>[1][2][4]</sup>
- **Resonance Effect (+M):** The lone pairs of electrons on both the nitrogen of the amino group and the oxygen of the ether are delocalized into the aromatic  $\pi$ -system.<sup>[5][6]</sup> This donation of electron density, a positive mesomeric effect (+M), is significantly stronger than the inductive withdrawal.<sup>[2][6]</sup>

This dominant +M effect makes the aminophenoxy group a powerful activating group in electrophilic aromatic substitution, enriching the ortho and para positions with electron density and directing incoming electrophiles to these sites.<sup>[5]</sup> This predictable reactivity is a key advantage in synthetic planning.

## Role as a Bidentate Ligand

In organometallic and coordination chemistry, the aminophenoxy group often functions as a versatile dianionic N,O-chelate ligand.<sup>[7]</sup> The proximity of the nitrogen and oxygen atoms allows it to form stable chelate rings with metal centers. This has been leveraged to create catalysts for polymerization reactions, such as the ring-opening polymerization of lactides.<sup>[7][8]</sup> The coordination environment around the metal can be finely tuned by modifying the substituents on the aminophenoxy ligand, thereby influencing the reactivity and selectivity of the resulting catalyst.<sup>[7]</sup>

## Synthetic Methodologies

The formation of the core aminophenoxy scaffold typically involves creating either the C-N (amine) bond or the C-O (ether) bond. Modern cross-coupling reactions have become the methods of choice due to their efficiency and broad substrate scope, largely replacing harsher classical methods.

## Key Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds.<sup>[9][10]</sup> It is exceptionally well-suited for coupling an aminophenol with an aryl halide (or triflate) to construct the aminophenoxy linkage.

Causality of Component Choice:

- **Palladium Catalyst:** A Pd(0) source (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>) or a pre-catalyst is used. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.<sup>[10]</sup>
- **Phosphine Ligand:** Sterically hindered and electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are critical. They stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition.<sup>[9]</sup>
- **Base:** A non-nucleophilic base (e.g., NaOt-Bu, Cs<sub>2</sub>CO<sub>3</sub>) is required to deprotonate the amine in the catalytic cycle, forming the palladium amide complex necessary for the final bond formation.<sup>[10]</sup>

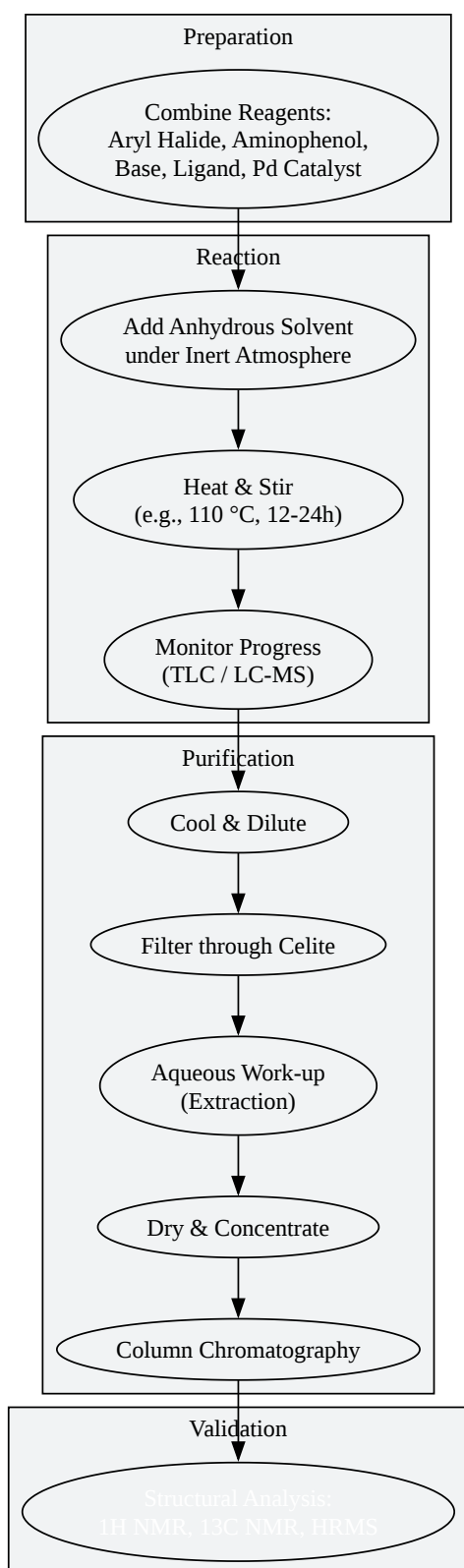
## Protocol 2.1: Synthesis of a Substituted Aminophenoxy Derivative via Buchwald-Hartwig Coupling

This protocol describes a general procedure for the coupling of 4-aminophenol with an aryl bromide.

Step-by-Step Methodology:

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 4-aminophenol (1.2 mmol), sodium tert-butoxide (1.4 mmol), the chosen phosphine ligand (e.g., Xantphos, 0.02 mmol), and the palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 0.01 mmol).

- Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene (5 mL) via syringe.
- Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
- Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
- Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification & Validation: Purify the crude product by column chromatography on silica gel. Validate the structure and purity of the final compound using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS.



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## Applications in Drug Discovery and Development

The aminophenoxy moiety is a privileged scaffold in medicinal chemistry, acting as a versatile pharmacophore that can engage in multiple key interactions with biological targets.<sup>[11][12]</sup> A pharmacophore is defined as the specific 3D arrangement of features essential for biological activity.<sup>[11]</sup>

### The Aminophenoxy Group as a Pharmacophore

The group's value lies in its ability to present several interaction points in a defined spatial orientation:

- **Hydrogen Bond Donor/Acceptor:** The amino group (-NH) is an excellent hydrogen bond donor, while the ether oxygen is a hydrogen bond acceptor.
- **Aromatic/Hydrophobic Interactions:** The phenyl ring provides a scaffold for  $\pi$ -stacking or hydrophobic interactions within a receptor's binding pocket.
- **Linker Moiety:** The ether linkage provides conformational flexibility, allowing the group to act as a linker connecting two other important pharmacophoric elements.<sup>[13][14]</sup>

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HBA -> structure [label="Ether Oxygen"]; Aro -> structure [label="Phenyl Ring"]; Flex ->
structure [label="Ether Bond"]; } dott Caption: Key interaction points of the aminophenoxy
pharmacophore.
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## Case Study 1: Kinase Inhibitors

Protein kinases are crucial enzymes in cell signaling, and their dysregulation is linked to diseases like cancer.<sup>[15][16]</sup> Many small-molecule kinase inhibitors target the ATP-binding site.<sup>[15][17]</sup> The aminophenoxy group is frequently found in these inhibitors. For example, in certain Bruton's tyrosine kinase (BTK) inhibitors, a 5-phenoxy-2-aminopyridine core is used where the aminopyridine mimics the adenine of ATP to form key hydrogen bonds in the kinase hinge region, while the phenoxy portion extends into other pockets to confer potency and selectivity.<sup>[18]</sup>

## Case Study 2: Beta-Blockers (e.g., Carvedilol)

Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and hypertension.<sup>[19][20][21]</sup> Its structure features a carbazole core linked to an aminophenoxy-derived side chain.<sup>[19][22]</sup> This side chain is critical for its interaction with  $\beta$ -adrenergic receptors. The secondary amine and the hydroxyl group on the side chain are essential for binding, while the aminophenoxy component positions these groups correctly and contributes

to the overall binding affinity.[23] Carvedilol's unique profile, which includes some agonistic activity at  $\beta$ 2ARs, is thought to contribute to its superior clinical efficacy in heart failure.[21][23]

## Analytical Characterization

Unambiguous characterization is essential for validating the synthesis of any aminophenoxy-containing compound. A combination of spectroscopic techniques is employed for this purpose.

[24]

Technique	Purpose	Key Signatures for Aminophenoxy Group
$^1\text{H}$ NMR	Determines the number and environment of protons.	- Aromatic Protons: Signals typically appear in the 6.5-7.5 ppm range.[25] - Amino Protons (-NH <sub>2</sub> ): A broad singlet, often around 3.5-5.0 ppm, whose position is solvent-dependent.[25][26]
$^{13}\text{C}$ NMR	Determines the number and type of carbon atoms.	- C-O Carbon: A distinct signal in the downfield region, typically 150-165 ppm.[25][27] - C-N Carbon: A signal typically found between 140-150 ppm. [25][27]
IR Spectroscopy	Identifies specific functional groups.	- N-H Stretch: A characteristic sharp or broad peak (or doublet for -NH <sub>2</sub> ) around 3300-3500 cm <sup>-1</sup> . [25] - C-O-C Stretch: Strong, characteristic absorptions in the 1200-1250 cm <sup>-1</sup> region.[26]
HRMS	Determines the exact molecular weight and elemental formula.	Provides the high-resolution mass-to-charge ratio, confirming the molecular formula with high accuracy.[24] [27]

Self-Validating Protocol Insight: When analyzing NMR data, the integration of proton signals must correspond to the proposed structure. For example, the number of aromatic protons should match the substitution pattern. In  $^{13}\text{C}$  NMR, the total count of distinct carbon signals can reveal molecular symmetry.[28] A complete dataset where  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS are all consistent with the target structure provides a high degree of confidence in the compound's identity.[29]

## Applications in Materials Science

Beyond pharmaceuticals, the aminophenoxy moiety is a valuable monomer for creating high-performance polymers like aramids and polyimides.[13][30] The incorporation of the flexible ether linkage into a rigid polymer backbone can enhance solubility and processability without significantly compromising thermal stability.[14][26] This allows for the fabrication of materials like thin, transparent films with high tensile strength and thermal decomposition temperatures, suitable for aerospace, defense, and electronics applications.[13]

## Conclusion and Future Outlook

The aminophenoxy functional group is a testament to how the precise arrangement of common atoms can yield a scaffold with exceptional utility. Its dual electronic nature, capacity for chelation, and role as a multi-faceted pharmacophore have cemented its importance in both drug discovery and advanced materials. Future research will likely focus on leveraging this moiety in new therapeutic areas, such as targeted protein degraders where it can serve as a versatile linker, and in the design of novel organometallic catalysts with enhanced selectivity. As synthetic methods continue to evolve, the accessibility and application of complex aminophenoxy derivatives will undoubtedly expand, opening new avenues for scientific innovation.

## References

- Gao, W., et al. (2012). Synthesis and Characterization of Lanthanide Amides Bearing Aminophenoxy Ligands and Their Catalytic Activity for the Polymerization. American Chemical Society. Available at: [\[Link\]](#)
- Chiradeep, S. (2016). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica. Available at: [\[Link\]](#)
- Gao, W., et al. (2012). Synthesis and Characterization of Lanthanide Amides Bearing Aminophenoxy Ligands and Their Catalytic Activity for the Polymerization of Lactides. Organometallics, ACS Publications. Available at: [\[Link\]](#)
- Kim, D., et al. (2024). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. MDPI. Available at: [\[Link\]](#)

- Bello, C. I., et al. (2018). Poly(amide)s obtained from 4-(4-((4-(4-aminophenoxy)phenyl)diphenylsilyl)phenoxy)benzenamine and dicarboxylic acids containing diphenylsilylene units. Synthesis and characterization. ResearchGate. Available at: [\[Link\]](#)
- van den Biggelaar, M., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PMC. Available at: [\[Link\]](#)
- de la Campa, R., et al. (2017). Segmented-Block Poly(ether amide)s Containing Flexible Polydisperse Polyethyleneoxide Sequences and Rigid Aromatic Amide Moieties. MDPI. Available at: [\[Link\]](#)
- Yang, C. P., & Chen, W. T. (1993). Synthesis and properties of novel aromatic polyimides of 2,3-bis(4-aminophenoxy)naphthalene. Macromolecules, ACS Publications. Available at: [\[Link\]](#)
- Song, Y., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. National Institutes of Health (NIH). Available at: [\[Link\]](#)
- Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Available at: [\[Link\]](#)
- Unknown. (2020). Aromatic Electrophilic substitution. Available at: [\[Link\]](#)
- Amimour, M. Electronic effect Electronic effects: inductive and mesomeric effects. Available at: [\[Link\]](#)
- Hsiao, S. H., & Yang, C. P. (1993). Polyamides derived from bis(p-aminophenoxy)-1,1'-binaphthyl and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [\[Link\]](#)
- Khan Academy. (2022). Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry. Available at: [\[Link\]](#)
- Dalcanale, E., et al. (2023). Debondable phenoxy-based structural adhesives with  $\beta$ -amino amide containing reversible crosslinkers. RSC Publishing. Available at: [\[Link\]](#)

- La Salle University. Substituent Effects. Available at: [\[Link\]](#)
- Hunt, I. Ch22: EArS of aromatic amines. University of Calgary Chemistry. Available at: [\[Link\]](#)
- National Institutes of Health. Carvedilol. PubChem. Available at: [\[Link\]](#)
- National Center for Biotechnology Information. Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-. PubChem. Available at: [\[Link\]](#)
- Brilliant.org. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Available at: [\[Link\]](#)
- Wikipedia. Buchwald–Hartwig amination. Available at: [\[Link\]](#)
- Drug-Design.org. (2009). Principles in Pharmacophore Elucidation. Available at: [\[Link\]](#)
- Unknown. (Year). Scheme 1 Synthesis of 1,3-bis-4'-(4''-aminophenoxy benzoyl) benzene (XIV). Semantic Scholar. Available at: [\[https://www.semanticscholar.org/paper/Scheme-1-Synthesis-of-1%2C3-bis-4%E2%80%B2-\(4%E2%80%B3-aminophenoxy-benzene/3a2342080f5555c8f615f0259b3400a45484556a/figure/1\]](https://www.semanticscholar.org/paper/Scheme-1-Synthesis-of-1%2C3-bis-4%E2%80%B2-(4%E2%80%B3-aminophenoxy-benzene/3a2342080f5555c8f615f0259b3400a45484556a/figure/1)[\[Link\]](#)
- Chen, Y., et al. (2017). Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4'-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl. ACS Omega, ACS Publications. Available at: [\[Link\]](#)
- Breitmaier, E., & Voelter, W. (1990). Basic <sup>1</sup>H- and <sup>13</sup>C-NMR Spectroscopy. Thieme. Available at: [\[Link\]](#)
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. Available at: [\[Link\]](#)
- dos Santos, G. S., et al. (2025). Synthesis of 6-Arylamino flavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [\[Link\]](#)
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [\[Link\]](#)
- LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [\[Link\]](#)

- Scik, A. S., et al. (2021). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Available at: [\[Link\]](#)
- Singh, P., et al. (2021). Ullmann-Goldberg and Buchwald-Hartwig C–N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N-Heterocycles. ResearchGate. Available at: [\[Link\]](#)
- Reusch, W. Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Available at: [\[Link\]](#)
- CVPharmacology.com. Beta-Adrenoceptor Antagonists (Beta-Blockers). Available at: [\[Link\]](#)
- Wang, X., et al. (2019). Ligands and Bases Mediate Switching Between Aminocarbonylations and Alkoxy carbonylations in Coupling of Aminophenols With Iodoarenes. PubMed. Available at: [\[Link\]](#)
- Seidel, T., et al. (2012). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. u:scholar. Available at: [\[Link\]](#)
- Karaman, R. (2021). The Role of Kinase Inhibitors in Cancer Therapies. IntechOpen. Available at: [\[Link\]](#)
- Nanion Technologies. (2023). Carvedilol: a beta-blocker that also stimulates beta-receptors. Available at: [\[Link\]](#)
- Tang, B., et al. (2025). Pharmacophore-Guided Generative Design of Novel Drug-Like Molecules. arXiv. Available at: [\[Link\]](#)
- Jasperse, C. 5 Major Electrophilic Aromatic Substitution Reactions. MSU Moorhead. Available at: [\[Link\]](#)
- Stoeber, M., et al. (2023). How Carvedilol activates  $\beta_2$ -adrenoceptors. PMC, National Institutes of Health. Available at: [\[Link\]](#)
- Dayrit, F. M., & de Dios, A. C. (2017).  $^1\text{H}$  and  $^{13}\text{C}$  NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available at: [\[Link\]](#)

- Muhammed, M., & Aki-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [\[Link\]](#)
- ResearchGate. (2002). Chemical structure of carvedilol. The asterisk denotes the point of asymmetry. Available at: [\[Link\]](#)
- Drewry, D. H., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. Available at: [\[Link\]](#)
- Gasser, G., & Metzler-Nolte, N. (2012). The Potential of Organometallic Complexes for Medicinal Chemistry. ZORA (Zurich Open Repository and Archive). Available at: [\[Link\]](#)
- Gunawan, I. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [\[Link\]](#)
- Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Available at: [\[Link\]](#)
- Khan, M. F., & Khan, Z. A. (2022). Importance of Protein Kinase and Its Inhibitor: A Review. IntechOpen. Available at: [\[Link\]](#)

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## Sources

- [1. Inductive and Resonance \(Mesomeric\) Effects - Chemistry Steps \[chemistrysteps.com\]](#)
- [2. elearning.univ-mila.dz \[elearning.univ-mila.dz\]](#)
- [3. www1.lasalle.edu \[www1.lasalle.edu\]](#)
- [4. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki \[brilliant.org\]](#)
- [5. lkouniv.ac.in \[lkouniv.ac.in\]](#)
- [6. youtube.com \[youtube.com\]](#)

- [7. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [8. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [9. Buchwald–Hartwig amination - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [10. alfa-chemistry.com \[alfa-chemistry.com\]](https://alfa-chemistry.com)
- [11. Principles in Pharmacophore Elucidation - Drug Design Org \[drugdesign.org\]](https://drugdesign.org)
- [12. uscholar.univie.ac.at \[uscholar.univie.ac.at\]](https://uscholar.univie.ac.at)
- [13. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [14. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [15. The Role of Kinase Inhibitors in Cancer Therapies | IntechOpen \[intechopen.com\]](https://intechopen.com)
- [16. Importance of Protein Kinase and Its Inhibitor: A Review | IntechOpen \[intechopen.com\]](https://intechopen.com)
- [17. biorxiv.org \[biorxiv.org\]](https://biorxiv.org)
- [18. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [19. Carvedilol | C24H26N2O4 | CID 2585 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [20. CV Pharmacology | Beta-Adrenoceptor Antagonists \(Beta-Blockers\) \[cvpharmacology.com\]](https://cvpharmacology.com)
- [21. Carvedilol: a beta-blocker that also stimulates beta-receptors - Nanion Technologies \[nanion.de\]](https://nanion.de)
- [22. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [23. How Carvedilol activates  \$\beta\$ 2-adrenoceptors - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [24. faculty.uobasrah.edu.iq \[faculty.uobasrah.edu.iq\]](https://faculty.uobasrah.edu.iq)
- [25. homepage.ntu.edu.tw \[homepage.ntu.edu.tw\]](https://homepage.ntu.edu.tw)
- [26. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [27. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [28. chemistry.stackexchange.com \[chemistry.stackexchange.com\]](https://chemistry.stackexchange.com)
- [29. Thieme E-Books & E-Journals \[thieme-connect.de\]](https://thieme-connect.de)
- [30. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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